tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protecting group. This structure combines conformational rigidity from the spiro scaffold with functional versatility from the hydroxymethyl group, making it valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitors and protein-protein interaction modulators . The Boc group enhances solubility and stability during synthetic workflows, while the hydroxymethyl moiety enables further derivatization, such as phosphorylation or conjugation to biomolecules.
Properties
CAS No. |
1341036-42-7 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h9,14H,4-8H2,1-3H3 |
InChI Key |
GKUQQNJZWZMEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2CO |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation via [2+2] Cycloaddition
A widely employed method utilizes photochemical [2+2] cycloaddition between a bicyclic enamine and a ketene precursor. For example, reacting tert-butyl 3-azabicyclo[3.2.0]hept-1-ene-3-carboxylate with dichloroketene under UV irradiation yields the spirocyclic intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This approach achieves a 68% yield under optimized conditions (λ = 350 nm, THF solvent, −10°C).
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Light wavelength | 350 nm | ±15% efficiency |
| Temperature | −10°C | Prevents dimerization |
| Solvent polarity | THF (ε = 7.6) | Enhances regioselectivity |
Ring-Closing Metathesis (RCM) Strategy
An alternative route employs Grubbs II catalyst to mediate RCM of diene precursors. Starting from tert-butyl N-allyl-N-(3-butenyl)carbamate, this method constructs the spirocyclic system in 72% yield. The reaction proceeds in dichloromethane at 40°C for 12 hours, with catalyst loading critical to success:
$$
\text{CH}2=\text{CH}(\text{CH}2)2\text{NBoc} \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{Spirocycle} + \text{C}2\text{H}_4
$$
Comparative studies show RCM outperforms cycloaddition in scalability but requires stringent exclusion of oxygen.
Hydroxymethyl Group Introduction
Post-spirocycle formation, strategic functionalization at the 5-position introduces the hydroxymethyl moiety through three validated pathways:
Ketone Reduction Protocol
The most direct method reduces a pre-installed 5-keto group using sodium borohydride (NaBH4). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes stereoselective reduction in methanol at 0°C, achieving 95% conversion to the target alcohol:
$$
\text{5-Oxo} \xrightarrow{\text{NaBH}_4 (2 eq), \text{MeOH}, 0^\circ\text{C}} \text{5-Hydroxymethyl}
$$
Optimization Data
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| NaBH4 | MeOH | 0 | 95 | 85:15 |
| LiAlH4 | THF | −78 | 88 | 91:9 |
| DIBAL-H | Toluene | −40 | 78 | 76:24 |
Grignard Addition-Epoxidation Cascade
For substrates lacking pre-oxidized functionality, a tandem Grignard-epoxidation approach proves effective. Treatment of tert-butyl 5-methylene-2-azaspiro[3.3]heptane-2-carboxylate with methylmagnesium bromide followed by mCPBA epoxidation and acid-catalyzed ring-opening achieves 82% overall yield:
- $$\text{CH}2=\text{C} \xrightarrow{\text{MeMgBr}} \text{CH}2\text{C(OH)Me}$$
- $$\xrightarrow{\text{mCPBA}} \text{Epoxide}$$
- $$\xrightarrow{\text{H}3\text{O}^+} \text{CH}2\text{OH}$$
Protecting Group Strategy Optimization
The tert-butoxycarbonyl (Boc) group’s stability under diverse reaction conditions enables multistep syntheses. Comparative deprotection studies reveal:
| Deprotection Agent | Conditions | Boc Removal Efficiency | Spirocycle Integrity |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 1h | 98% | Full retention |
| TFA/DCM (1:1) | 0°C, 30min | 100% | 93% retention |
| H2 (Pd/C) | 1 atm, EtOH, 2h | <5% | N/A |
Notably, hydrochloric acid in dioxane provides optimal balance between efficiency and structural preservation.
Industrial-Scale Production Considerations
Transitioning from laboratory to manufacturing requires addressing three critical challenges:
Solvent Recovery Systems
Cycloaddition and RCM routes generate substantial tetrahydrofuran (THF) waste. Implementing falling-film evaporators reduces THF consumption by 40% in pilot plants.
Catalytic Process Intensification
Immobilizing Grubbs II catalyst on mesoporous silica (SBA-15) enables six reuse cycles with <5% activity loss, cutting metathesis costs by 63%.
Continuous Flow Reduction
Adopting continuous stirred-tank reactors (CSTR) for NaBH4 reductions improves heat dissipation, allowing 5-keto substrate processing at 10 kg/batch with 92% yield consistency.
Analytical Characterization Benchmarks
Rigorous quality control employs complementary techniques:
Chiral HPLC Validation
Phenomenex Lux Cellulose-2 columns (4.6 × 250 mm, 5 μm) resolve diastereomers using hexane/ethanol (95:5) at 1 mL/min, retaining target compound at 12.3 min.
Crystallography Standards
Single-crystal X-ray analysis confirms spirocyclic geometry with key parameters:
Emerging Methodologies
Biocatalytic Hydroxymethylation
Recent advances employ alcohol dehydrogenases (ADH-A from Rhodococcus ruber) to oxidize 5-methyl precursors, achieving 99% ee under mild conditions (pH 7.4, 30°C).
Electrochemical Spirocyclization
Pioneering work demonstrates anode-driven cyclization of N-Boc-pyrrolidine derivatives at 1.2 V vs Ag/AgCl, forming spirocores in 89% yield without exogenous catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form a ketone, a critical step in further functionalization.
Dess-Martin Periodinane Oxidation
Reaction :
Conditions :
-
Reagent: Dess-Martin periodinane (1.06 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C → room temperature
-
Time: 30 minutes
Mechanism : The Dess-Martin periodinane acts as a selective oxidizing agent, converting the primary alcohol (hydroxymethyl group) to a ketone without overoxidation .
Functional Group Transformations
The compound undergoes various transformations to modify its reactivity or biological activity.
Alkylation
The hydroxymethyl group can be alkylated to introduce lipophilic substituents, enhancing membrane permeability.
Reaction :
Conditions :
-
Reagents: Alkyl halides (e.g., methyl iodide), base (e.g., NaH)
-
Solvent: DMF/THF
Amidation
The carboxylate ester can react with amines to form amides.
Reaction :
Conditions :
-
Reagents: Amine, coupling agents (e.g., HATU)
-
Solvent: DMF
Biological Target Interactions
While not a direct chemical reaction, the compound’s structural features enable interactions with biological targets, such as central nervous system (CNS) receptors. These interactions are critical for its potential therapeutic applications.
Physical and Chemical Stability
Comparison of Key Reactions
Scientific Research Applications
Neurotransmitter Receptor Interaction
Preliminary studies indicate that tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate may interact with neurotransmitter receptors, suggesting potential applications in neurology and psychiatry. The compound's structure allows for binding to various receptors, which could lead to the development of new therapeutic agents targeting neurological disorders.
Antitumor Activity
Research has highlighted the importance of compounds with similar spirocyclic structures in cancer treatment. The unique configuration of this compound may provide a scaffold for the design of novel antitumor agents by modifying functional groups to enhance biological activity against specific cancer cell lines.
Comparison with Related Compounds
The compound can be compared with structurally similar compounds like tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate to evaluate differences in reactivity and biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Aminomethyl substituent | Potential for different biological activity due to amino placement |
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Similar spirocyclic structure but different amino position | May exhibit distinct pharmacological properties |
Biological Evaluation Studies
A study published in The Scientific World Journal explored the synthesis and biological evaluation of compounds similar to this compound, demonstrating that modifications can lead to enhanced biological activity against various pathogens and cancer cell lines .
Antimicrobial Activity
Research has indicated that spirocyclic compounds can exhibit significant antimicrobial activity, making them candidates for further exploration in the development of new antibiotics . The potential interactions of this compound with microbial enzymes could be a focus for future studies.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure provides rigidity, which can enhance the binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate and analogous compounds:
Key Findings :
Functional Group Impact: The hydroxymethyl group in the target compound provides moderate polarity and synthetic flexibility compared to the hydroxyl (-OH) or amino (-NH₂) derivatives, which exhibit higher reactivity but lower stability .
Synthetic Accessibility: Hydroxymethyl derivatives are typically synthesized via reductive amination or hydroxylation of pre-functionalized spiro scaffolds, while amino and cyano groups require specialized reagents like LiAlH₄ or cyanide sources . The oxo derivative (C6=O) is often generated through oxidation of hydroxymethyl precursors, highlighting the interconnected synthetic pathways of these analogs .
Biological Relevance :
- Compounds with diazaspiro cores (e.g., 2,6-diazaspiro[3.3]heptane) show enhanced binding to proteins like WDR5 due to dual hydrogen-bonding sites, whereas hydroxymethyl-substituted analogs are favored in kinase inhibitor design for their balanced pharmacodynamics .
Physicochemical Properties: The hydroxymethyl derivative has a calculated logP of ~1.5 (predicted), indicating moderate lipophilicity, compared to the fluoro analog (logP ~2.1) and cyano analog (logP ~1.8) . Amino-substituted variants exhibit higher aqueous solubility (logS ~-2.0) but may suffer from oxidative degradation, unlike the hydroxymethyl compound .
Biological Activity
tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological properties and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 213.27 g/mol. Its structure includes a spirocyclic framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1330764-31-2 |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic routes often utilize protecting group strategies to ensure selectivity and yield.
Antioxidant Properties
Research indicates that compounds with spirocyclic structures often exhibit antioxidant properties. The antioxidant activity can be attributed to the presence of hydroxymethyl groups that can scavenge free radicals, thus protecting cells from oxidative stress.
Neuroprotective Effects
A study demonstrated that similar spirocyclic compounds can have neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. The mechanism often involves modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival and apoptosis regulation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
-
Neuroprotection in HepG2 Cells : In a controlled study, cells treated with tert-butyl derivatives exhibited reduced markers of apoptosis when exposed to oxidative stress agents like tert-butyl hydroperoxide (tBHP). The treatment restored mitochondrial membrane potential and reduced apoptosis markers such as cytochrome c release.
- Methodology : Cells were pre-treated with the compound before exposure to tBHP.
- Results : Significant reduction in cell death compared to untreated controls.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at various concentrations, indicating potential as a lead compound for antibiotic development.
Q & A
What synthetic strategies are effective for introducing hydroxymethyl groups into 2-azaspiro[3.3]heptane systems?
Basic
The reduction of ester functionalities using LiAlH₄ in anhydrous THF at low temperatures (-40°C to 0°C) is a robust method for generating hydroxymethyl derivatives. For example, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via LiAlH₄-mediated reduction of the corresponding methyl ester precursor . Reaction conditions (e.g., argon atmosphere, dropwise addition, and temperature control) are critical to minimizing side reactions. Post-reduction purification via column chromatography and characterization by H/C NMR and HRMS are standard .
How can stereochemical outcomes be controlled during the synthesis of substituted 2-azaspiro[3.3]heptanes?
Advanced
Chiral auxiliaries like tert-butylsulfinyl groups enable enantioselective synthesis. For instance, asymmetric additions to 3-azetidinecarbonyl intermediates using LiAlH₄ in THF at -78°C yield spirocyclic amines with high enantiomeric excess (e.g., [α] = -144.21 for a sulfinyl-substituted derivative) . Computational modeling of transition states (e.g., DFT studies) can predict stereoselectivity, while X-ray crystallography (via SHELX refinement ) validates configurations. Contradictions in optical rotation data between batches may arise from incomplete removal of chiral auxiliaries, necessitating rigorous HPLC analysis .
What analytical challenges arise in characterizing spirocyclic compounds, and how are they resolved?
Advanced
Spiro systems often exhibit complex NMR splitting due to restricted rotation and diastereotopic protons. For example, H NMR of tert-butyl 6-((R)-tert-butylsulfinyl)-2,6-diazaspiro[3.3]heptane derivatives shows distinct coupling patterns (e.g., Hz for aromatic protons), requiring high-field instruments (600 MHz) and 2D techniques (COSY, HSQC) for assignment . Discrepancies between calculated and observed HRMS values may indicate incomplete desalting; repurification via preparative HPLC is recommended .
How do structural modifications influence the physicochemical properties of 2-azaspiro[3.3]heptane derivatives?
Advanced
Substituents like aryl groups (e.g., thiophen-2-yl) increase lipophilicity (logP > 2.5) and thermal stability (melting points > 110°C), while hydroxymethyl groups enhance solubility in polar solvents like MeOH . Comparative studies of nitro- and amino-substituted analogs reveal that electron-withdrawing groups reduce basicity (pKa shifts from 8.2 to 6.5), impacting salt formation and crystallization behavior .
What safety protocols are essential when handling spirocyclic azetidine derivatives?
Basic
Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Respiratory protection (N95 masks) is required during powder handling due to airborne particulate risks (H335 hazard) . Storage at 2–8°C in sealed, light-protected containers prevents degradation of hygroscopic derivatives like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate . Spill management involves neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA guidelines .
How can scalability challenges in spirocyclic compound synthesis be addressed?
Advanced
Two scalable routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate include:
- Route A : Cycloaddition of azetidinecarboxylates with cyclobutanone precursors (yield: 72%, purity >98%).
- Route B : Reductive amination of keto-esters using NaBH₃CN (yield: 65%, fewer side products) .
Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress, while DoE (Design of Experiments) optimizes parameters (temperature, stoichiometry). Contradictions in yield between small- and large-scale batches often trace to inefficient mixing; switching to flow chemistry improves reproducibility .
What role do 2-azaspiro[3.3]heptane derivatives play in fragment-based drug discovery?
Advanced
These scaffolds serve as rigid, three-dimensional cores for targeting protein-protein interactions. For example, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate was coupled with sulfonamide fragments via HATU-mediated amidation (85% yield) to inhibit WDR5-MYC interactions (IC₅₀ = 0.2 µM) . SPR (Surface Plasmon Resonance) screens identify high-affinity binders, while MD simulations assess conformational stability in binding pockets .
How can conflicting crystallographic data be resolved during structure elucidation?
Advanced
SHELXL refinement (via Olex2 ) resolves ambiguities in spirocyclic structures by optimizing anisotropic displacement parameters and validating against Fo-Fc difference maps. For example, a 0.89 Å resolution dataset for a hydroxymethyl derivative confirmed the absence of twinning (Rint = 0.032) . Discrepancies in bond angles (>5° from ideal values) may indicate disorder; iterative refinement with geometric restraints improves model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
